2,2-Diethoxy-1-isocyanoethane

概要

説明

2,2-Diethoxy-1-isocyanoethane is an organic compound with the molecular formula C7H13NO2. It is a colorless liquid with a vile odor and is soluble in many organic solvents such as alcohols and ethers. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1-isocyanoethane typically involves the dehydration of N-substituted formamides. One common method includes the following steps :

-

Preparation of N-(2,2-Diethoxy)ethyl Formamide

- A mixture of aminoacetaldehyde diethyl acetal and propyl formate is heated at reflux in an oil bath for 3 hours.

- The reaction mixture is then distilled under reduced pressure to obtain N-(2,2-diethoxy)ethyl formamide.

-

Formation of this compound

- N-(2,2-diethoxy)ethyl formamide is reacted with tetrachloromethane, triphenylphosphine, and triethylamine in dichloromethane.

- The mixture is heated at reflux, and the resulting precipitate is filtered and washed.

- The filtrate is concentrated and distilled under reduced pressure to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient distillation and purification techniques is crucial to ensure the purity and yield of the final product .

化学反応の分析

Types of Reactions

2,2-Diethoxy-1-isocyanoethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the isocyano group.

Addition Reactions: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.

Electrophiles: Electrophiles such as acids and halogens can react with the compound under mild conditions.

Major Products Formed

Spiroimidazo[1,5-a]imidazole-5-thiones: Formed through Ugi four-component condensation reactions involving cycloketones, amine hydrochlorides, and potassium thiocyanate or selenocyanate.

科学的研究の応用

2,2-Diethoxy-1-isocyanoethane has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of heterocyclic compounds and other complex organic molecules.

Medicinal Chemistry: Employed in the development of potential pharmaceutical agents through multicomponent reactions.

Material Science: Utilized in the preparation of novel materials with unique properties.

作用機序

The mechanism of action of 2,2-Diethoxy-1-isocyanoethane involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive and can form stable intermediates with different molecular targets. This reactivity is exploited in multicomponent reactions to synthesize complex molecules .

類似化合物との比較

Similar Compounds

- Isocyanoacetaldehyde diethyl acetal

- Ethyl phenyl-cyanopyruvate

- Thiete 1,1-dioxide

Uniqueness

2,2-Diethoxy-1-isocyanoethane is unique due to its dual functionality as both an isocyanide and an acetal. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

生物活性

2,2-Diethoxy-1-isocyanoethane, with the molecular formula C₇H₁₄N₂O₂ and CAS number 15586-32-0, is an organic compound characterized by its unique isocyanide functional group. This compound features two ethoxy groups attached to a central carbon atom adjacent to the isocyano group, contributing to its reactivity and potential biological activity. Although specific biological activities of this compound are not extensively documented, related isocyanide compounds have shown promising biological properties, including antimicrobial and anticancer activities.

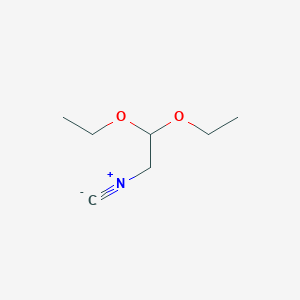

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Two ethoxy groups enhance solubility and reactivity.

- Isocyanide functional group contributes to diverse chemical reactivity.

Synthesis

The synthesis of this compound typically involves the dehydration of the corresponding N-formamide. This method has been explored in various studies, demonstrating its utility in generating novel isocyanides for further chemical transformations.

1. Ugi Four-Component Condensation

Marcaccini et al. demonstrated the application of this compound in an Ugi four-component condensation reaction. This reaction produced various substituted imidazole cores that may possess biological activity due to their structural complexity .

2. Lipophilicity and Tumor Uptake Studies

Research evaluating the lipophilicity of cationic technetium complexes containing isocyano groups indicated that increased lipophilicity enhances cellular accumulation in tumor cells. This suggests that derivatives of this compound could be explored as radiopharmaceuticals for targeted tumor imaging .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its potential biological activities.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Isocyano-2-propanol | Isocyanide | Simple structure; less steric hindrance |

| 1-Isocyanoacetate | Isocyanate | Contains an ester group; used in various syntheses |

| 3-Isocyanopropionic Acid | Isocyanic Acid | Contains a carboxylic acid group; polar properties |

The presence of two ethoxy groups in this compound distinguishes it from these similar compounds by enhancing its solubility and reactivity compared to simpler isocyanides .

特性

IUPAC Name |

1,1-diethoxy-2-isocyanoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKVTNIPVCCCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+]#[C-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449513 | |

| Record name | 2,2-Diethoxy-1-isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15586-32-0 | |

| Record name | 2,2-Diethoxy-1-isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。